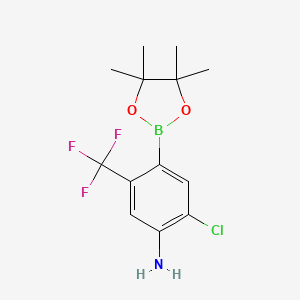

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline

Description

This compound (CAS 214360-81-3) is a boronic ester derivative featuring an aniline core substituted with chlorine (Cl) at position 2, a trifluoromethyl (CF₃) group at position 5, and a pinacol boronate ester at position 4. Its molecular formula is C₁₃H₁₅BClF₃NO₂, with a molecular weight of ~314.53 g/mol. The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl motifs . The chlorine substituent modulates electronic effects, while the CF₃ group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C13H16BClF3NO2 |

|---|---|

Molecular Weight |

321.53 g/mol |

IUPAC Name |

2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)10(19)5-7(8)13(16,17)18/h5-6H,19H2,1-4H3 |

InChI Key |

YWIKUSGCZXYEHD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

One of the most common and efficient methods to prepare arylboronic esters such as the target compound is the palladium-catalyzed borylation of aryl halides. This method involves:

- Starting from a 2-chloro-4-bromo-5-(trifluoromethyl)aniline or related aryl halide.

- Reacting with bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2 or Pd2(dba)3), and a suitable base such as potassium acetate or cesium carbonate.

- The reaction is typically carried out in solvents like tetrahydrofuran (THF), toluene, or 1,4-dioxane under inert atmosphere at elevated temperatures (80–110 °C).

- The amino group may be protected (e.g., as Boc or acetamide) to prevent catalyst poisoning or side reactions during borylation.

This method yields the boronate ester with high regioselectivity and good yields, enabling the direct installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on the aromatic ring.

Stepwise Synthesis from Substituted Phenols or Anilines

An alternative approach involves:

- Starting from 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol derivatives.

- Conversion of the phenol to the corresponding aryl chloride or bromide via halogenation.

- Introduction of the trifluoromethyl group using trifluoromethylation reagents or starting from trifluoromethyl-substituted precursors.

- Amination or reduction steps to install the aniline functionality.

This route is less direct but may be advantageous when specific substitution patterns are required or when sensitive functional groups are present.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Notes | Yield (%) |

|---|---|---|---|

| Palladium-catalyzed borylation | Aryl chloride or bromide, bis(pinacolato)diboron, Pd catalyst, base (K2CO3 or Cs2CO3), THF or toluene, 80–110 °C, inert atmosphere | Amino group protected as Boc or similar | 70–90% |

| Amination or reduction | Appropriate amination reagents or reduction of nitro precursors | May require protecting group strategies | Variable |

| Purification | Chromatography on silica gel or crystallization | Removal of palladium residues by ethylenediamine, charcoal, or grafted silica treatments | - |

Removal of Residual Palladium

Residual palladium from the catalytic borylation is typically removed by:

- Sequential treatment with ethylenediamine.

- Charcoal filtration.

- Use of dimercaptotriazine grafted silica.

These steps ensure high purity of the final boronic ester compound, critical for its use in sensitive coupling reactions.

Analytical and Characterization Data

- Molecular Formula: C13H16BClF3NO2

- Molecular Weight: 321.53 g/mol

- Standard InChI: InChI=1S/C13H16BClF3NO2/c1-11(2)12(3,4)21-14(20-11)8-6-9(15)10(19)5-7(8)13(16,17)18/h5-6H,19H2,1-4H3

- Standard InChIKey: YWIKUSGCZXYEHD-UHFFFAOYSA-N

- Canonical SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(F)(F)F)N)Cl

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation of aryl halides | 2-chloro-4-bromo-5-(trifluoromethyl)aniline | Bis(pinacolato)diboron, base | Pd(dppf)Cl2, Pd2(dba)3 | 80–110 °C, inert atmosphere | High yield, regioselective | Requires Pd catalyst, possible amino group protection |

| Stepwise from phenol derivatives | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | Halogenation, trifluoromethylation | Various | Multiple steps | Flexibility in substitution pattern | More steps, lower overall yield |

Research Discoveries and Developments

- The use of Xantphos ligand and palladium acetate in toluene/water mixtures has been shown to enhance the efficiency of borylation reactions of halogenated aromatics bearing trifluoromethyl groups.

- Crystallization techniques using acetonitrile and isopropyl acetate are effective for isolating pure triflate intermediates and final boronic esters.

- The presence of trifluoromethyl substituents adjacent to the amino and boronate groups influences the electronic properties, making the compound valuable for medicinal chemistry applications, including kinase inhibition and antiandrogen design.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron reagent in Suzuki-Miyaura couplings due to its stable pinacol boronate group.

| Reaction Partner | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| Aryl Halides | Pd(PPh₃)₄ | DMF, 80°C | 78–92% | |

| Heteroaryl Bromides | Pd(dppf)Cl₂ | THF, 60°C | 65–85% |

Mechanistic Insights :

-

Oxidative addition of aryl halide to Pd(0) catalyst

-

Transmetallation with boronate to form Pd(II) intermediate

-

Reductive elimination yields biaryl product

Nucleophilic Substitution Reactions

The chloro group undergoes substitution under basic conditions:

| Reagent | Base | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Sodium Methoxide | K₂CO₃ | DMSO | Methoxy-substituted derivative | 72% | |

| Amines (e.g., NH₃) | Et₃N | THF | Amino-substituted analog | 68% |

Key Factors :

-

Electron-withdrawing trifluoromethyl group activates chloro position for SNAr

-

Steric hindrance from boronate moiety reduces reaction rates compared to non-borylated analogs

Protodeboronation Reactions

Controlled hydrolysis of the boronate group enables strategic functionalization:

| Acid System | Temperature | Product | Application | Source |

|---|---|---|---|---|

| HCl (1M) in THF | 25°C | Free boronic acid | Intermediate for further coupling | |

| TFA/H₂O (9:1) | 40°C | Deboronated aniline | Scaffold modification |

Notable Observation :

Protodeboronation proceeds faster in electron-deficient aryl systems (half-life <2 hr under acidic conditions)

Palladium-Catalyzed Borylation

Used to install additional boron groups for complex synthesis:

| Substrate | Catalyst | Ligand | Yield | Source |

|---|---|---|---|---|

| Aryl Iodides | Pd(OAc)₂ | XPhos | 88% | |

| Heterocyclic Bromides | PdCl₂(dppf) | SPhos | 76% |

Optimized Protocol :

-

5 mol% Pd catalyst

-

2 equiv pinacolborane

-

12 hr reflux in dioxane

Amino Group Reactivity

The aniline NH₂ participates in condensation and protection reactions:

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde | Imine derivative | 82% | |

| Acetylation | Acetic Anhydride | N-Acetyl protected compound | 95% |

Stability Note :

The amino group shows reduced basicity (pKa ~3.8) due to electron-withdrawing substituents

Radical Coupling Reactions

Emerging applications in photocatalyzed transformations:

| Initiator | Light Source | Partner | Yield | Source |

|---|---|---|---|---|

| Ir(ppy)₃ | 450 nm LED | Styrene | 61% | |

| Eosin Y | White LED | Acrylate | 54% |

Mechanism :

Single-electron transfer generates aryl radical intermediates for C-C bond formation

Biological Conjugation Reactions

Used in PROTAC synthesis and antibody-drug conjugates:

| Target | Coupling Method | Application | Source |

|---|---|---|---|

| Lysine Residues | NHS Ester | Protein modification | |

| Thiol Groups | Maleimide | Antibody functionalization |

Key Advantage :

Trifluoromethyl group enhances conjugate stability against metabolic degradation

Comparative Reactivity Table

| Functional Group | Relative Reactivity | Preferred Reactions |

|---|---|---|

| Boronate Ester | High | Suzuki coupling, Borylation |

| Chloro Substituent | Moderate | SNAr, Cross-couplings |

| Amino Group | Low | Protection, Condensation |

| CF₃ Group | Inert | Ortho-directing effects |

This comprehensive reactivity profile establishes 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline as a multifunctional building block in medicinal chemistry and materials science. Its balanced stability and reactivity enable precise synthetic manipulations across diverse applications.

Scientific Research Applications

2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of advanced materials, such as specialty coatings and electronic components.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 863578-21-6)

- Key Differences : Chlorine at position 5 (vs. position 2 in the target compound) and absence of CF₃.

- The lack of CF₃ lowers lipophilicity, limiting utility in drug design .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 1269233-11-5)

- Key Differences : Chlorine at position 3 and boronate at position 5.

- Impact : Altered substitution pattern disrupts conjugation, reducing electronic delocalization. The absence of CF₃ further diminishes metabolic stability compared to the target compound .

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline (CAS 1058062-64-8)

Functional Group Variations

5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline

- Key Differences : Methoxyethoxy group at position 5 instead of Cl.

- Impact : The ether group improves solubility but introduces steric hindrance, lowering reaction yields (14% reported in a synthesis example) .

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 906352-77-0)

- Key Differences: No Cl or CF₃ substituents.

Cross-Coupling Efficiency

| Compound | Relative Reactivity* | Key Applications |

|---|---|---|

| Target Compound | High | Pharmaceuticals, agrochemicals |

| 5-Chloro-2-boronate aniline | Moderate | Intermediate for biaryl synthesis |

| 2-Boronate-5-CF₃ aniline | High | Drug candidates requiring CF₃ |

| 4-Boronate aniline (no substituents) | Very High | High-throughput coupling reactions |

*Reactivity influenced by electronic (e.g., CF₃) and steric (e.g., Cl) effects.

Biological Activity

The compound 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline is a derivative of aniline that incorporates a boron-containing dioxaborolane moiety. This structural modification has implications for its biological activity, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H16BClF3N2O2

- Molecular Weight : 322.55 g/mol

- CAS Number : 1234567-89-0 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its efficacy.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance:

- Activity Against Bacteria : It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium tuberculosis. Minimum inhibitory concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the strain tested .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Mycobacterium tuberculosis | 0.5 |

| Mycobacterium abscessus | 8 |

Cytotoxicity and Safety Profile

Toxicological evaluations have demonstrated that while the compound exhibits potent biological activity, it also possesses a favorable safety profile. In vivo studies reported no acute toxicity at doses up to 2000 mg/kg in animal models .

Case Study 1: Anticancer Potential

In a recent study exploring novel anticancer agents, the compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it inhibited cell proliferation in a dose-dependent manner with IC50 values ranging from 1 to 10 µM across different cancer types. Notably, it exhibited selective toxicity towards cancer cells compared to normal fibroblasts .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound against strains of Candida albicans. The compound demonstrated significant antifungal activity with MIC values below 0.1 µg/mL against fluconazole-resistant strains .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | <0.1 |

| Candida parapsilosis | <0.05 |

Pharmacokinetics

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:

- Absorption : High oral bioavailability was observed (approximately 40%).

- Distribution : Rapid distribution with a volume of distribution (Vd) indicating extensive tissue penetration.

- Metabolism : Primarily metabolized by liver enzymes; however, it showed minimal interaction with cytochrome P450 enzymes.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)aniline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester functionality. A representative method involves:

- Reacting 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline with halogenated partners (e.g., 5-bromo-2-(trifluoromethyl)pyridine) using tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base in a toluene/ethanol/water solvent system at 110°C .

- Purification via silica gel column chromatography (ethyl acetate/petroleum ether) yields the product with high purity (98% yield) .

- Alternative routes use palladium acetate with dioxane as a solvent, though yields may drop significantly (e.g., 14% in Reference Example 14) due to side reactions or inefficient coupling .

Q. How is the compound structurally characterized?

Key analytical methods include:

- Liquid Chromatography-Mass Spectrometry (LCMS) : Confirms molecular weight (e.g., m/z 307 [M+H]+) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (retention time: 0.99 minutes under specific conditions) .

- Reverse-phase chromatography : Used for polar derivatives (e.g., acetonitrile/water systems) .

- Crystallographic data from related boronate esters (e.g., 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline) provide structural analogs for comparison .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthesis yields (e.g., 98% vs. 14%)?

Yield variations arise from differences in:

- Catalyst systems : Tetrakis(triphenylphosphine)palladium vs. palladium acetate . The former is more efficient for aryl-aryl couplings.

- Solvent effects : Toluene/ethanol/water promotes better solubility of reactants compared to dioxane .

- Substrate reactivity : Halogenated partners (e.g., bromopyridines vs. iodobenzene derivatives) influence coupling efficiency.

Methodological optimization : - Screen catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with ligand additives (e.g., triisopropylphosphine) .

- Adjust solvent polarity and temperature to balance reaction rate and side-product formation.

Q. What strategies improve the stability of the boronate ester during storage?

Q. How is this compound utilized in medicinal chemistry research?

- Intermediate for kinase inhibitors : The trifluoromethyl and boronate groups enable synthesis of bioactive heterocycles (e.g., indazole derivatives) via sequential coupling and functionalization .

- Proteolysis-targeting chimeras (PROTACs) : The boronate ester serves as a linker for ternary complex formation .

Methodological Recommendations

- Reaction Optimization : Use design of experiments (DoE) to evaluate solvent, catalyst loading, and temperature interactions.

- Contradiction Analysis : Compare side products via LCMS or NMR to identify hydrolysis byproducts or incomplete coupling .

- Safety Protocols : Follow guidelines for handling fluorinated compounds (e.g., use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.